Home > Products > Screening Compounds P50873 > (R)-tosufloxacin
(R)-tosufloxacin -

(R)-tosufloxacin

Catalog Number: EVT-1586261
CAS Number:
Molecular Formula: C19H15F3N4O3
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a (R)-tosufloxacin(1+). It is an enantiomer of a (S)-tosufloxacin.
Overview

(R)-tosufloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat various bacterial infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. The compound is known for its role in veterinary medicine as well as its potential applications in human medicine, particularly for treating respiratory and urinary tract infections.

Source and Classification

(R)-tosufloxacin is classified under the category of fluoroquinolone antibiotics, which are synthetic derivatives of nalidixic acid. It is a racemic mixture consisting of equal parts of (R)- and (S)-tosufloxacin, with the (R)-enantiomer being the more biologically active form. The compound can be sourced from chemical suppliers and pharmaceutical manufacturers specializing in antibiotic production.

Synthesis Analysis

Methods

The synthesis of (R)-tosufloxacin typically involves several key steps, which may vary depending on the specific method used. A common approach includes:

  1. Starting Materials: The synthesis begins with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide as coupling agents.
  2. Carbodiimide Activation: The carboxylic acid group of tosufloxacin is activated using carbodiimide chemistry to form an active ester.
  3. Coupling Reaction: This activated ester is then reacted with an amine or another nucleophile to form the final antibiotic compound.
  4. Purification: The product is purified through methods such as crystallization or chromatography to achieve a high level of purity, typically over 95% as determined by high-performance liquid chromatography.

Technical Details

The reaction conditions often involve moderate temperatures (around room temperature) and are carried out in organic solvents like dimethylformamide or deionized water. The reaction time can vary from several hours to overnight, depending on the reactivity of the starting materials.

Molecular Structure Analysis

Structure

(R)-tosufloxacin has a complex molecular structure characterized by the following features:

  • Chemical Formula: C26H23F3N4O6S
  • Molecular Weight: Approximately 540.54 g/mol
  • Functional Groups: It contains a fluorinated aromatic ring, a piperazine moiety, and a sulfonyl group.

The three-dimensional structure can be visualized using molecular modeling software, which highlights its chiral centers and functional groups critical for its biological activity.

Data

The compound's structural data can be accessed through databases such as PubChem, where detailed information regarding its stereochemistry and molecular interactions is provided.

Chemical Reactions Analysis

Reactions

(R)-tosufloxacin undergoes various chemical reactions that are crucial for its antibacterial activity:

  1. Protonation and Deprotonation: The presence of functional groups allows for protonation at acidic pH levels, affecting its solubility and interaction with bacterial enzymes.
  2. Metal Complexation: It can form complexes with metal ions, which may enhance its antimicrobial properties by disrupting bacterial cellular processes.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods, allowing researchers to quantify changes in absorbance that correlate with concentration changes over time.

Mechanism of Action

Process

The mechanism of action of (R)-tosufloxacin primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription:

  1. Inhibition of DNA Gyrase: By binding to the enzyme, (R)-tosufloxacin prevents the relaxation of supercoiled DNA, which is necessary for replication.
  2. Inhibition of Topoisomerase IV: This enzyme facilitates the separation of replicated DNA strands; inhibition leads to cell death due to failure in proper DNA segregation.

Data

Studies indicate that (R)-tosufloxacin exhibits a concentration-dependent bactericidal effect, with minimum inhibitory concentrations varying based on bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary but are generally reported within a defined range based on purity levels.

Relevant analyses such as thermal gravimetric analysis or differential scanning calorimetry can provide insights into the thermal stability of (R)-tosufloxacin.

Applications

(R)-tosufloxacin has several significant applications:

  1. Veterinary Medicine: Widely used in livestock for treating bacterial infections, particularly respiratory diseases.
  2. Human Medicine: Investigated for potential use in treating complicated infections due to its broad-spectrum activity.
  3. Research Applications: Utilized in studies exploring antibiotic resistance mechanisms and developing new antimicrobial agents.
Synthetic Methodologies and Optimization

Enantioselective Synthesis of (R)-Tosufloxacin

(R)-Tosufloxacin’s core structure requires precise stereocontrol at the C3 pyrrolidinyl position. Industrial synthesis predominantly employs chiral resolution of racemic mixtures using tartaric acid derivatives, achieving >99% enantiomeric excess (ee). A key step involves diastereomeric salt formation between racemic tosufloxacin and (2R,3R)-dibenzoyltartaric acid, exploiting differential solubility for crystallization-based separation [4]. For de novo asymmetric synthesis, catalytic asymmetric fluorination strategies have emerged. Daiichi’s approach uses a chiral auxiliary (α-methylbenzylamine) to direct fluorocyclopropanation, though diastereoselectivity remains moderate (55:45 dr), necessitating chromatographic purification [4]. Recent advances include organocatalyzed Smiles-Truce rearrangements enabling α-arylated pyrrolidinone intermediates with 88–99% ee via quinone monoacetal oxidation [6].

Reaction Pathway Optimization for Tosylate Salt Formation

Tosylate salt formation enhances (R)-tosufloxacin’s crystallinity and stability. The CN110283168B patent details a dichloromethane (DCM)-mediated process:

  • Solvent Optimization: Replacing traditional dimethylformamide (DMF) with DCM enables efficient post-reaction distillation recovery (85% yield, 99.5% purity). DCM’s low boiling point (40°C) and hydrophobicity simplify solvent removal [1].
  • Reaction Parameters: Dissolving the free base in DCM at 35–40°C, followed by p-toluenesulfonic acid addition, achieves complete salt formation in 3 hours. Methanol is then added to precipitate impurities, yielding 160 g of product (87.6% yield) after cooling to 5–8°C and drying [1].
  • Crystallographic Control: WO2007071951 demonstrates that slow antisolvent addition (e.g., ethyl acetate) generates Form I tosylate crystals with superior bioavailability. Key characterization includes powder X-ray diffraction peaks at 6.7°, 13.4°, and 20.2° 2θ [5].

Table 1: Tosylate Formation Kinetic Parameters

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DCM35–40387.6>99.5
DMF50472.398.1
Ethanol30668.997.8

Catalytic Strategies for Pyrrolidinyl Group Functionalization

Functionalization of the pyrrolidine moiety is critical for bioactivity. Two state-of-the-art methods include:

  • Redox-Neutral α-Arylation: Using quinone monoacetal (e.g., 4,4-dimethoxycyclohexa-2,5-dien-1-one) as an oxidant and DABCO base in toluene, unsubstituted pyrrolidine undergoes α-C–H arylation with β-naphthol nucleophiles at 60°C. This achieves 91% yield and >99% ee for (S)-prolinol derivatives without racemization [2].
  • Smiles-Truce Rearrangement: Arylsulfonamides react with cyclopropane diesters under KOtBu/DMF to form α-aryl pyrrolidinones via ring-opening/Smiles rearrangement. Ortho-methoxy-nitroarene systems facilitate 84–97% yields, and the nitro group allows downstream Suzuki couplings or reductions [6].

Table 2: Pyrrolidinyl Arylation Substrate Scope

NucleophileCatalyst/BaseYield (%)ee (%)
β-NaphtholDABCO (0.2 eq)91>99
4-MethoxyphenolDABCO (0.2 eq)8598
8-HydroxyquinolineDABCO (0.2 eq)5690
MethylphenylacetyleneDABCO (0.2 eq)3088

Solvent System Selection and Reaction Kinetics in Ring Closure

Ring closure to form the bicyclic core demands precise solvent control:

  • Biphasic Systems: Chloroalkanes (DCM, dichloroethane) accelerate ring closure by stabilizing the zwitterionic transition state. DCM’s low dielectric constant (ε = 8.9) promotes intramolecular cyclization over hydrolysis, achieving 95% conversion in <4 hours at 40°C [1] [7].
  • Kinetic Profiling: Studies show the reaction follows second-order kinetics (k₂ = 0.42 M⁻¹h⁻¹). Polar aprotic solvents like DMSO increase byproduct formation (e.g., dimerization) by 15–20% due to prolonged intermediate lifetimes [1].
  • Countercurrent Separation (CCS): For intermediates, HEMWat (hexane/ethyl acetate/methanol/water) systems partition impurities into the aqueous phase (K = 0.25–16 optimal). Ethyl acetate/water (1:1) isolates lactone precursors with 98% purity [7].

Purification Techniques for Chiral Resolution

Final enantiopurification employs crystallization and chromatography:

  • Diastereomeric Crystallization: (R)-Tosufloxacin·(S)-mandelic acid salts exhibit 5-fold lower solubility than their (S)-counterparts in toluene/methanol (3:1). Seeding with enantiopure crystals yields >99% ee material after recrystallization [3] [8].
  • Chromatographic Resolution: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) resolve racemates using heptane/ethanol/trifluoroacetic acid (80:20:0.1) with α = 1.8 and Rs = 2.1. Simulated moving bed (SMB) chromatography enables throughputs of 1.2 kg/day [8].
  • Spontaneous Resolution: Racemic tosufloxacin in petroleum ether forms conglomerate crystals upon seeding. Pasteurian separation achieves 50% yield of enantiopure material after 125 hours [3].

Properties

Product Name

(R)-tosufloxacin

IUPAC Name

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C19H15F3N4O3

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

InChI Key

WUWFMDMBOJLQIV-SNVBAGLBSA-N

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Isomeric SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.